tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and N,N-dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom in the pyridine ring plays a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity or act as a ligand for receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (6-chloropyridin-3-yl)(methyl)carbamate
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate
- tert-Butyl (3-bromopyridin-4-yl)methylcarbamate
Comparison:
- tert-Butyl (6-chloropyridin-3-yl)(methyl)carbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties .
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate: The bromine atom is positioned differently on the pyridine ring, affecting its chemical behavior and applications .
- tert-Butyl (3-bromopyridin-4-yl)methylcarbamate: The bromine atom is located at a different position on the pyridine ring, resulting in distinct chemical properties .
Conclusion
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromopyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-9(12)13-7-8/h5-7H,1-4H3 |
InChI-Schlüssel |
YFGDWOZLUYRLFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.